4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE is an organic compound characterized by the presence of a trifluoroethylamino group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE typically involves the reaction of 4-cyanobenzyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE involves its interaction with specific molecular targets. The trifluoroethylamino group is known to enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzonitrile moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoroethylamino functionality.
4-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a trifluoroethylamino group.
4-(Aminomethyl)benzonitrile: Lacks the trifluoroethyl group but has a similar benzonitrile structure.
Uniqueness
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE is unique due to the presence of both the trifluoroethylamino and benzonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9F3N2 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
4-[(2,2,2-trifluoroethylamino)methyl]benzonitrile |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9/h1-4,15H,6-7H2 |
InChI Key |
HNCWGSLVPLJYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC(F)(F)F)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.